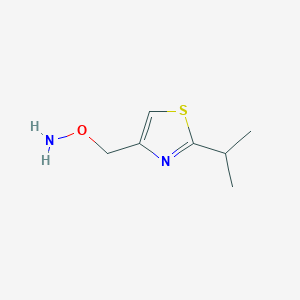

o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine

Description

o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine is a hydroxylamine derivative characterized by a thiazole ring substituted with an isopropyl group at the 2-position and a methyl-hydroxylamine moiety at the 4-position. The hydroxylamine group (-NH-OH) confers nucleophilic and metal-chelating properties, making it a reactive intermediate in medicinal chemistry and catalysis . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in bioactive molecules, contributing to binding affinity and metabolic stability .

This compound is structurally related to ureido and carboxamide derivatives (e.g., those in ), where the thiazole-hydroxylamine motif serves as a key building block for larger molecules targeting enzymes like nicotinamide phosphoribosyltransferase (NAMPT) or proteases . Its synthesis likely involves reductive amination or nucleophilic substitution, similar to other hydroxylamine derivatives (e.g., N-benzyl-O-(2-morpholinoethyl)hydroxylamine in ) .

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

O-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H12N2OS/c1-5(2)7-9-6(3-10-8)4-11-7/h4-5H,3,8H2,1-2H3 |

InChI Key |

NUXIYJNFTBLVGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CS1)CON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s nitrogen and sulfur atoms play a crucial role in these reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, with reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine is used as a building block for synthesizing various thiazole derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology: Thiazole derivatives, including this compound, exhibit significant biological activities. They are studied for their potential as antimicrobial, antifungal, and anticancer agents .

Medicine: In medicine, thiazole derivatives are explored for their therapeutic potential. Compounds containing thiazole moieties have shown promise in treating diseases such as cancer, Alzheimer’s, and diabetes .

Industry: Industrially, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents. They also find applications in the development of sensors and liquid crystals .

Mechanism of Action

The mechanism of action of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine involves interactions with molecular targets and pathways. The thiazole ring’s nitrogen and sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s hydroxylamine group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The hydroxylamine group in the target compound distinguishes it from thioether (Compound 40) or ester (Thiazopyr) analogs, enabling unique interactions with biological targets (e.g., metal ion chelation in enzyme active sites) .

- Stability : Hydroxylamines are generally less stable than amides or thioethers due to oxidative sensitivity, necessitating stabilization strategies in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.